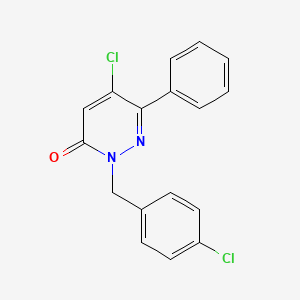

5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

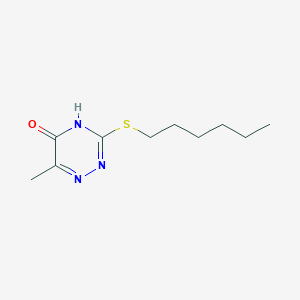

5-Chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone (5-Cl-2-Cbz-6-Ph-3-Pyr) is a synthetic compound that has been studied extensively for its potential medicinal and therapeutic applications. It is a heterocyclic compound with a fused ring structure consisting of a pyridine, phenyl, and chlorobenzyl ring. 5-Cl-2-Cbz-6-Ph-3-Pyr has been found to possess a wide range of biological activities, making it a promising candidate for further study.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

Research on 5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone and its derivatives primarily focuses on their synthesis and the exploration of chemical reactions they can undergo. A notable study involves the synthesis of novel pyridazinone derivatives through various chemical reactions, aiming to explore their potential applications in medicinal chemistry and materials science. These compounds have been synthesized via condensation reactions, demonstrating the versatility of pyridazinone as a core structure for the development of new chemical entities with potential pharmacological activities (Alonazy, Al-Hazimi, & Korraa, 2009).

Antimicrobial Activities

While many studies have explored the antimicrobial potential of pyridazinone derivatives, findings have been mixed. For instance, some synthesized heterocyclic compounds based on pyridazinone structures were screened for their antimicrobial activities but showed almost negligible effects. This highlights the challenge in predicting the bioactivity of novel compounds solely based on their chemical structure (Alonazy, Al-Hazimi, & Korraa, 2009).

Anticancer and Antitumor Activities

Pyridazinone derivatives have been investigated for their potential anticancer and antitumor activities. A series of pyridazinone derivatives containing the 1,3,4-thiadiazole moiety were synthesized and characterized, with some showing inhibitory activity against specific cancer cell lines. This research suggests that structural modifications of the pyridazinone core can influence anticancer activity, offering a pathway for the development of new chemotherapeutic agents (Qin et al., 2020).

Photophysical Properties

The photophysical properties of pyridazinone derivatives have been studied, revealing insights into their electronic structures and potential applications in optical materials. For example, the absorption and fluorescence spectra of certain pyridazinone derivatives have been measured in various solvents, providing information on their ground and excited state dipole moments. Such studies are essential for understanding the interaction of these compounds with light, which could be relevant for their use in fluorescent probes or materials science (Desai et al., 2017).

Base Oil Improvement

Some pyridazinone derivatives have been explored for their utility in improving the properties of base oils. Research indicates that certain heterocyclic compounds can act as antioxidants, reducing the total acid number (TAN) in base oils and thereby enhancing their quality and longevity. This application demonstrates the broad potential of pyridazinone derivatives beyond pharmaceuticals, extending into industrial chemistry (Nessim, 2017).

Propiedades

IUPAC Name |

5-chloro-2-[(4-chlorophenyl)methyl]-6-phenylpyridazin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O/c18-14-8-6-12(7-9-14)11-21-16(22)10-15(19)17(20-21)13-4-2-1-3-5-13/h1-10H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFPSLGWJCWGLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C(=O)C=C2Cl)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.4 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666085 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-chloro-2-(4-chlorobenzyl)-6-phenyl-3(2H)-pyridazinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-dichloro-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2581537.png)

![Methyl 2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2581541.png)

![4-{5-Methanesulfonyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-6-methylpyrimidine](/img/structure/B2581542.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2581544.png)

![3-((5-((3-methylbenzyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2581546.png)

![3-[1-(2,6-dichlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2581547.png)

![[(1S,3S,5S)-3-(Tritylamino)-6-oxabicyclo[3.1.0]hexan-1-yl]methanol](/img/structure/B2581555.png)

![Methyl 4-(2-(3-ethyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamido)benzoate](/img/structure/B2581556.png)